Mepenzolate is a chemical compound classified as a postganglionic parasympathetic inhibitor. It is primarily recognized for its ability to decrease gastric acid and pepsin secretion, as well as suppress spontaneous contractions of the colon. Mepenzolate was previously used in the treatment of gastric ulcers but has since been discontinued in many markets due to limited efficacy in long-term management of peptic ulcers .
Mepenzolate belongs to the class of organic compounds known as diphenylmethanes, which are characterized by the presence of two phenyl groups attached to a methane moiety. Its chemical formula is , with a molecular weight of approximately 340.436 g/mol. The compound is classified under various chemical categories, including tertiary amines and carboxylic acid esters, indicating its diverse functional properties .
The synthesis of mepenzolate can be achieved through several methods, with one notable approach involving the use of Candida antarctica lipase B for kinetic resolution. In this method, a racemic alcohol is acetylated to produce an acetate form of the (R)-enantiomer, followed by enantio-enrichment through deacetylation. This two-step process yields the desired chiral intermediate with high enantiomeric excess .
This method highlights the efficiency and specificity of enzymatic catalysis in synthesizing chiral compounds like mepenzolate .
Mepenzolate's molecular structure can be represented by its IUPAC name, which is 3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium. The compound features a piperidine ring substituted with a diphenylacetate moiety, contributing to its pharmacological properties.
The structure indicates a complex arrangement that contributes to its interaction with biological targets .
Mepenzolate primarily acts as an antagonist at muscarinic acetylcholine receptors, leading to various physiological effects such as decreased gastric secretions and reduced gastrointestinal motility. The compound's reactivity is largely influenced by its functional groups, particularly the ester and quaternary ammonium functionalities.
These reactions underscore mepenzolate's role in modulating cholinergic signaling pathways within the gastrointestinal tract .
Mepenzolate functions primarily by antagonizing muscarinic acetylcholine receptors located in various tissues, including the gastrointestinal tract. This antagonism leads to:
The pharmacological profile indicates that mepenzolate effectively alters cholinergic signaling to achieve its therapeutic effects .
These properties highlight mepenzolate's potential challenges in bioavailability and absorption due to its hydrophilic nature .
Mepenzolate has been primarily utilized in clinical settings for its anticholinergic properties, particularly in treating gastrointestinal disorders such as:
Research continues into derivatives and analogs of mepenzolate that may offer improved efficacy or reduced side effects in treating similar conditions .
Mepenzolate was synthesized in the 1950s through structural modification of N-methyl-3-piperidyl benzilate, involving quaternization to enhance peripheral targeting. Key steps included:
Mepenzolate belongs to the synthetic anticholinergics subclass of quaternary ammonium compounds. Its structure features three critical domains:
Table 1: Structural Properties of Mepenzolate
Property | Value |
---|---|
Molecular formula | C₂₁H₂₆NO₃⁺ |
Molar mass | 340.44 g/mol |
CAS registry | 25990-43-6 |
Hybridization | Piperidinium quaternary ammonium |
Key functional groups | Ester, tertiary alcohol, quaternary N⁺ |
The quaternary nitrogen confers permanent positive charge, limiting lipid solubility and CNS access. X-ray crystallography confirms a "bent" configuration where diphenyl groups sterically shield the ester bond, prolonging receptor binding [5] [8]. Modifications at the piperidinium N-alkyl or benzilic acid positions generate derivatives with varied receptor kinetics. For example, mepenzolate–aclidinium hybrids exhibit 12-fold longer M₃ receptor dissociation half-lives than the parent compound [10].
As a competitive muscarinic receptor antagonist, mepenzolate targets peripheral M₁ and M₃ subtypes:
Table 2: Pharmacodynamic Comparison of Anticholinergics
Agent | Receptor specificity | t₁/₂ dissociation (M₃) | Clinical onset |
---|---|---|---|
Mepenzolate | M₁ = M₃ > M₅ | ~30 minutes | 60–90 minutes |
Glycopyrronium (GC) | M₃ > M₂ > M₁ | >100 minutes | 5–10 minutes |
Aclidinium (AD) | M₃ > M₁ | >300 minutes | 10–20 minutes |
Hybrid (MP-AD) | M₃ > M₁ | ~340 minutes | 15–25 minutes |
Quaternary ammonium classification explains its pharmacokinetic behavior:
Unlike tertiary amines (e.g., atropine), mepenzolate’s polarity prevents meaningful CNS activity. Recent derivatives (e.g., MP-AD) retain peripheral M₃ antagonism while acquiring anti-inflammatory effects via NADPH oxidase inhibition—a dual mechanism leveraged for COPD [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7